5-(Difluoromethyl)-2-methoxypyrimidin-4-amine
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Overview
Description
5-(Difluoromethyl)-2-methoxypyrimidin-4-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrimidine ring substituted with a difluoromethyl group at the 5-position, a methoxy group at the 2-position, and an amine group at the 4-position. The presence of the difluoromethyl group is particularly noteworthy due to its ability to enhance the biological activity, metabolic stability, and lipophilicity of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the use of trifluoroacetic acid to predominantly form 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on large-scale difluoromethylation processes. These processes may involve the use of metal-based methods to transfer the difluoromethyl group to specific sites on the pyrimidine ring . The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methoxypyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
5-(Difluoromethyl)-2-methoxypyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with enzymes, thereby modulating their activity . This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also feature a difluoromethyl group and exhibit similar biological activities.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds are structurally similar and are studied for their diverse biological activities.
Uniqueness
5-(Difluoromethyl)-2-methoxypyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which enhances its biological activity and metabolic stability compared to other similar compounds .
Properties
Molecular Formula |
C6H7F2N3O |
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Molecular Weight |
175.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C6H7F2N3O/c1-12-6-10-2-3(4(7)8)5(9)11-6/h2,4H,1H3,(H2,9,10,11) |
InChI Key |
SOEQUHFPGFJMFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)N)C(F)F |
Origin of Product |
United States |
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